2-Bromo-4-chloro-5-(trifluoromethyl)phenol
Overview
Description
“2-Bromo-4-chloro-5-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3BrClF3O . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-chloro-5-(trifluoromethyl)phenol” is 1S/C7H3BrClF3O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H . The molecular weight of the compound is 275.45 .Physical And Chemical Properties Analysis
“2-Bromo-4-chloro-5-(trifluoromethyl)phenol” is a liquid at room temperature .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-Bromo-4-chloro-5-(trifluoromethyl)phenol is significant in pharmaceuticals due to its ability to enhance the biological activity of drugs . This compound can be used in the synthesis of various pharmacophores, which are parts of a molecule responsible for its biological activity. Its presence in a molecule can improve the drug’s potency, selectivity, and metabolic stability, making it a valuable component in drug design and development.
Agrochemical Formulation
In agrochemistry, the introduction of a trifluoromethyl group into molecules like 2-Bromo-4-chloro-5-(trifluoromethyl)phenol can lead to the development of new agrochemicals with improved properties . These properties may include increased herbicidal or pesticidal activity, better environmental stability, and lower toxicity to non-target organisms.
Material Science
The unique chemical structure of 2-Bromo-4-chloro-5-(trifluoromethyl)phenol makes it a candidate for creating advanced materials . Its incorporation into polymers could result in materials with enhanced thermal stability, chemical resistance, and mechanical properties, which are crucial for high-performance applications.
Catalysis
In the field of catalysis, 2-Bromo-4-chloro-5-(trifluoromethyl)phenol can be utilized as a building block for catalysts that facilitate various chemical reactions . The presence of the trifluoromethyl group can influence the electronic properties of the catalyst, potentially leading to increased reaction rates and selectivity.
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in synthetic organic chemistry . It can be used to synthesize a wide range of organic compounds, including those with potential medicinal properties. Its reactivity allows for the formation of complex molecules through various chemical reactions.
Analytical Chemistry
2-Bromo-4-chloro-5-(trifluoromethyl)phenol: can be used as a standard or reagent in analytical chemistry to detect, quantify, or study the properties of other substances . Its well-defined structure and properties make it suitable for use in spectroscopy, chromatography, and other analytical techniques.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds, such as organoboron reagents, are widely used in suzuki–miyaura coupling, a type of carbon–carbon bond-forming reaction .
Mode of Action
Without specific information on 2-Bromo-4-chloro-5-(trifluoromethyl)phenol, it’s challenging to detail its mode of action. In general, halogenated aromatic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
Similar compounds have been used in various chemical reactions, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, such as antimicrobial effects .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-chloro-5-(trifluoromethyl)phenol could be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is recommended to store similar compounds in a dry place at 2-8°C .
properties
IUPAC Name |
2-bromo-4-chloro-5-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBFOFZIFTVEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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